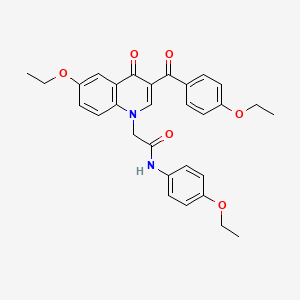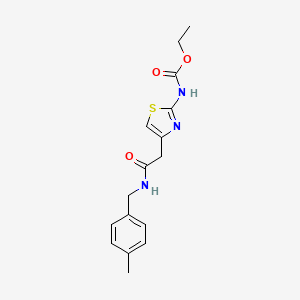
Ethyl (4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring of sulfur, nitrogen, and carbon atoms. These compounds are of significant interest due to their diverse biological activities and their use in medicinal chemistry as antimicrobial and antitumor agents .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of amino-thiazole with various reagents to introduce different substituents into the thiazole ring. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-amino-4-methylthiazol-5-carboxylate was treated with ethylchloroformate and hydrazine hydrate to yield a series of novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds with antimicrobial activity . These methods demonstrate the versatility of thiazole chemistry in generating a wide array of derivatives with potential biological applications.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques such as FTIR and NMR, and confirmed by X-ray diffraction methods. Density functional theory (DFT) is also employed to optimize the molecular geometry and to predict the vibrational assignments and chemical shifts. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT/B3LYP method with the cc-pVTZ basis sets in the ground state, and the theoretical calculations were found to be in good agreement with the experimental data .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical transformations to yield new compounds with different substituents. Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, for instance, was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, demonstrating the reactivity of the thiazole moiety towards nucleophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiazole ring. The antimicrobial and antitumor activities of these compounds are also significant properties that are often evaluated in vitro using various biological assays. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed potent inhibition of leukemia L1210 cell proliferation and demonstrated in vivo antifilarial activity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis Under Liquid-Liquid Phase Transfer Catalysis : Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, structurally related to the specified compound, have been synthesized using PEG-400 as a catalyst, offering mild conditions and high yields. This process demonstrates the utility of these compounds in organic synthesis (Chai Lan-qin & Wang Xi-cun, 2004).
Photodegradation in Urethane Model Systems : The photodegradation of similar compounds like ethyl N-phenyl-carbamate has been studied, revealing insights into the environmental breakdown of such chemicals (H. Beachell & I. Chang, 1972).
Synthesis of Thiazole Derivatives : Derivatives of ethyl 2-aminothiazole carbamates have been synthesized and analyzed, demonstrating their potential in the development of novel compounds for various applications (Alen Albreht et al., 2009).
Biological Activities and Applications
Antitumor and Antifilarial Properties : Methyl and ethyl benzimidazole-2-carbamates, related to the specified compound, have shown significant growth inhibition in leukemia cells and in vivo antifilarial activity, indicating their potential as therapeutic agents (S. Ram et al., 1992).
Molluscicidal Properties : Certain thiazolo derivatives, structurally related to the specified compound, have been found effective against the intermediate host of schistosomiasis, suggesting their use in disease control (K. El-Bayouki & W. Basyouni, 1988).
GyrB Inhibitors in Tuberculosis Treatment : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure, have been synthesized and shown to inhibit Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (V. U. Jeankumar et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It’s known that thiazole derivatives can influence a broad range of biochemical pathways, leading to various pharmacological effects .
Result of Action
Thiazole derivatives have been reported to possess a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Propiedades
IUPAC Name |
ethyl N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-22-16(21)19-15-18-13(10-23-15)8-14(20)17-9-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYIUWPTZVIRPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

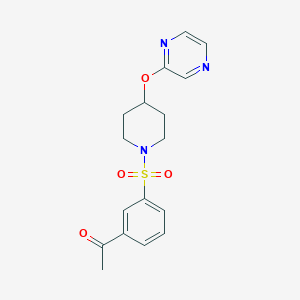

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)
![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)
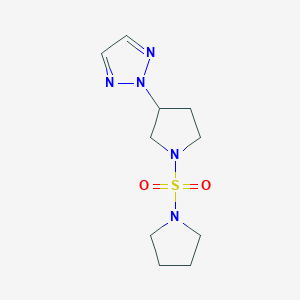
![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)
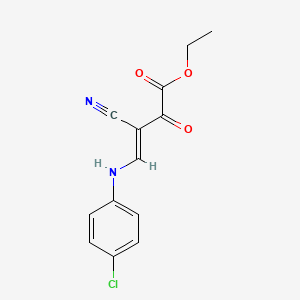
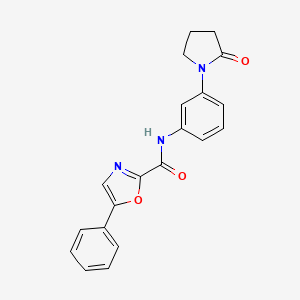

![2-chloro-N-({2-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B3018518.png)
